2,4-Thiophenediamine
CAS No.: 89281-45-8
Cat. No.: VC18716571
Molecular Formula: C4H6N2S
Molecular Weight: 114.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89281-45-8 |
|---|---|
| Molecular Formula | C4H6N2S |
| Molecular Weight | 114.17 g/mol |
| IUPAC Name | thiophene-2,4-diamine |
| Standard InChI | InChI=1S/C4H6N2S/c5-3-1-4(6)7-2-3/h1-2H,5-6H2 |
| Standard InChI Key | YMEUGSSTDRDSCO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC=C1N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,4-Thiophenediamine consists of a five-membered thiophene ring with amine groups at the 2 and 4 positions. The SMILES notation (C1=C(SC=C1N)N) and InChIKey (YMEUGSSTDRDSCO-UHFFFAOYSA-N) confirm its planar structure, which facilitates conjugation between the sulfur atom and nitrogen lone pairs . X-ray crystallography of derivatives reveals that substituents on the amine groups influence ring planarity and intermolecular interactions .
Table 1: Key Physicochemical Parameters of 2,4-Thiophenediamine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 114.17 g/mol | |
| Melting Point (deriv.) | 74–76°C | |
| logP | 1.2 | |
| Solubility | Moderate in polar solvents |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves cyclization of α-chlorothioacetanilides in refluxing methanol. For example, α-chloro-N-isopropylthioacetanilide reacts with phenylthionophosphine sulfide in carbon disulfide at 20–50°C, followed by purification via alumina chromatography . This method yields 2,4-thiophenediamine derivatives with >70% efficiency .
Key Reaction Steps:
-
Sulfuration: α-Chloroacetanilide + Phenylthionophosphine sulfide → α-Chlorothioacetanilide .
-
Cyclization: Reflux in methanol (12 hours) → Thiophenediamine .
Industrial Optimization
Scaled production employs continuous flow reactors to enhance yield and reduce byproducts. Catalytic systems using triethylamine or zeolites improve reaction kinetics, achieving 85–90% purity in bulk batches . Safety protocols emphasize controlled temperatures (<90°C) to prevent decomposition .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiophene ring undergoes Friedel-Crafts acylation and nitration. For instance, treatment with acetyl chloride produces 3,5-diamino-2-thienylphenyl ketones, while isocyanates yield carboxanilides . These reactions occur at the 5-position due to steric and electronic directing effects .
Oxidation and Reduction
-
Oxidation: Hydrogen peroxide converts the thiophene ring to sulfones, altering electronic properties for optoelectronic applications .
-
Reduction: Sodium borohydride reduces amine groups to secondary amines, though this is less common due to stability concerns .
Applications in Agrochemicals and Pharmaceuticals
Herbicidal Activity
Derivatives like N,N-dialkyl-N,N'-diphenyl-2,4-thiophenediamines inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . Field trials demonstrate 95% weed suppression at 2 kg/ha, comparable to commercial herbicides .
Comparative Analysis with Analogues
2,4- vs. 2,5-Thiophenediamine
-
Reactivity: The 2,4-isomer exhibits faster electrophilic substitution due to reduced steric hindrance .
-
Applications: 2,5-Thiophenediamine derivatives are preferred in polymer synthesis, whereas 2,4-isomers dominate agrochemicals .
Table 2: Comparison of Thiophenediamine Isomers
| Property | 2,4-Thiophenediamine | 2,5-Thiophenediamine |
|---|---|---|
| Electrophilic Reactivity | High (5-position) | Moderate (3-position) |
| Common Applications | Herbicides, anthelmintics | Conductive polymers |
| Melting Point Range | 74–76°C (deriv.) | 98–100°C (deriv.) |
Stability and Degradation Pathways
Thermal Decomposition
At temperatures >150°C, 2,4-thiophenediamine undergoes retro-cyclization to form α-chlorothioacetanilides and hydrogen sulfide . Stabilizers like BHT (butylated hydroxytoluene) extend shelf life to >2 years under ambient conditions .
Environmental Fate
Hydrolysis in aqueous media (half-life ~14 days) produces non-toxic metabolites, including thiophene-2,4-diol and ammonium ions . Soil adsorption coefficients (Koc 120 mL/g) suggest moderate mobility, necessitating containment in agricultural use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume